molecular formula C24H25NO2 B12568022 Benzeneacetamide, 2-hydroxy-N,N-bis[(1S)-1-phenylethyl]- CAS No. 543681-06-7

Benzeneacetamide, 2-hydroxy-N,N-bis[(1S)-1-phenylethyl]-

Cat. No.: B12568022
CAS No.: 543681-06-7
M. Wt: 359.5 g/mol
InChI Key: JIQWHISDIDOJIJ-OALUTQOASA-N
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Description

Benzeneacetamide, 2-hydroxy-N,N-bis[(1S)-1-phenylethyl]- is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzene ring, an acetamide group, and two hydroxy groups attached to phenylethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetamide, 2-hydroxy-N,N-bis[(1S)-1-phenylethyl]- typically involves the reaction of benzeneacetamide with appropriate reagents to introduce the hydroxy and phenylethyl groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetamide, 2-hydroxy-N,N-bis[(1S)-1-phenylethyl]- undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines. Substitution reactions can lead to a variety of substituted benzeneacetamide derivatives.

Scientific Research Applications

Benzeneacetamide, 2-hydroxy-N,N-bis[(1S)-1-phenylethyl]- has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzeneacetamide, 2-hydroxy-N,N-bis[(1S)-1-phenylethyl]- involves its interaction with molecular targets and pathways within biological systems. The hydroxy and phenylethyl groups play a crucial role in its reactivity and binding affinity to specific enzymes or receptors. This interaction can lead to the modulation of biochemical pathways, resulting in the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzeneacetamide: A simpler analog without the hydroxy and phenylethyl groups.

    2-Hydroxybenzeneacetamide: Contains a hydroxy group but lacks the phenylethyl groups.

    N,N-Bis(phenylethyl)acetamide: Lacks the hydroxy group but contains the phenylethyl groups.

Uniqueness

Benzeneacetamide, 2-hydroxy-N,N-bis[(1S)-1-phenylethyl]- is unique due to the presence of both hydroxy and phenylethyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

543681-06-7

Molecular Formula

C24H25NO2

Molecular Weight

359.5 g/mol

IUPAC Name

2-(2-hydroxyphenyl)-N,N-bis[(1S)-1-phenylethyl]acetamide

InChI

InChI=1S/C24H25NO2/c1-18(20-11-5-3-6-12-20)25(19(2)21-13-7-4-8-14-21)24(27)17-22-15-9-10-16-23(22)26/h3-16,18-19,26H,17H2,1-2H3/t18-,19-/m0/s1

InChI Key

JIQWHISDIDOJIJ-OALUTQOASA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N([C@@H](C)C2=CC=CC=C2)C(=O)CC3=CC=CC=C3O

Canonical SMILES

CC(C1=CC=CC=C1)N(C(C)C2=CC=CC=C2)C(=O)CC3=CC=CC=C3O

Origin of Product

United States

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